6-Azaspiro[3.5]nonan-7-one is a nitrogen-containing spirocyclic compound characterized by its unique molecular structure, which includes a spirocyclic framework and a ketone functional group. The compound has garnered interest in various fields, including organic synthesis and medicinal chemistry, due to its potential applications as a building block for more complex molecules.
6-Azaspiro[3.5]nonan-7-one can be sourced from chemical suppliers or synthesized in laboratory settings. It is often studied for its reactivity and utility in constructing other chemical entities.
This compound falls under the category of spirocyclic compounds, specifically those containing nitrogen in the ring structure. It is classified as a ketone due to the presence of the carbonyl (C=O) group.
The synthesis of 6-Azaspiro[3.5]nonan-7-one typically involves cyclization reactions of suitable precursors. A common method includes the condensation of an amine with a ketone or aldehyde under acidic or basic conditions, leading to the formation of the spirocyclic structure.
The molecular formula for 6-Azaspiro[3.5]nonan-7-one is , indicating it contains nine carbon atoms, fifteen hydrogen atoms, and one nitrogen atom. The spirocyclic structure contributes to its unique properties.
6-Azaspiro[3.5]nonan-7-one can undergo various chemical transformations:
The specific products formed depend on the reagents and conditions used during these reactions, allowing for a diverse range of derivatives to be synthesized.
The mechanism of action for 6-Azaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure enables it to fit into binding sites effectively, potentially modulating enzymatic activity and influencing various biological pathways.
6-Azaspiro[3.5]nonan-7-one has several scientific applications:
Azaspiro scaffolds, characterized by a nitrogen atom within or adjacent to the spiro junction, confer distinct advantages in drug design. The nitrogen atom serves as:
Table 1: Impact of Azaspiro Scaffolds on Key Drug Properties
Drug/Compound | Scaffold Introduced | Key Improvement | Reference |
---|---|---|---|
MCHr1 Antagonist (AZD1979) | 2-Oxa-6-azaspiro[3.3]heptane | ↓ logD, ↑ Metabolic Stability, ↑ hERG Selectivity | [9] |
PARP Inhibitor Analog | 2,7-Diazaspiro[3.5]nonane | ↑ PARP-1 Selectivity, ↓ Cytotoxicity | [9] |
SHP2 Inhibitor | Azaspiro[3.5]nonane variant | Maintained Potency, ↑ Cellular Efficacy | [9] |
The inherent three-dimensionality of azaspirocycles like 6-azaspiro[3.5]nonan-7-one provides vectorial control over pendant substituents, allowing optimal orientation for binding. This rigidity reduces the entropic penalty upon binding compared to flexible linear chains. Furthermore, their complex shape enhances selectivity by reducing off-target interactions [3] [9]. The specific ring strain within smaller spirocycles (e.g., spiro[3.5]nonane) can also influence conformational preferences and reactivity, offering unique handles for further chemical elaboration [1] [6].
Spiro[3.5]nonane derivatives emerged as synthetically challenging scaffolds due to the inherent strain of the fused cyclobutane ring (3-membered segment). Early work focused on carbocyclic systems, but the introduction of nitrogen, particularly within the larger ring (e.g., 6- or 7-azaspiro[3.5]nonane), significantly expanded their utility in medicinal chemistry. The development of robust synthetic methods catalyzed their adoption:
Table 2: Evolution of Key Spiro[3.5]nonane Synthetic Methods
Era | Primary Synthetic Approach | Representative Compound | Application Focus |
---|---|---|---|
1960s-1980s | Dialkylation of Activated Methylene Compounds | Spiro[3.5]nonane-7-carboxylates | Fragrance/Chemical Intermediates |
1990s-2000s | Ring Expansion/Rearrangements (e.g., Beckmann, Schmidt) | 7-Azaspiro[3.5]nonan-6-ones | Alkaloid Mimetics |
2010s-Present | Advanced Cyclizations (e.g., Pd-catalyzed, Cycloadditions) | 6-Azaspiro[3.5]nonan-7-ones, Functionalized Derivatives | Targeted Drug Discovery |
A pivotal example highlighting the scaffold's integration is the structural simplification of buspirone, an anxiolytic acting as a 5-HT1A receptor partial agonist. Research demonstrated that replacing its pyrimidinyl tail with a 1,2,3,4-tetrahydroisoquinoline group while retaining the 8-azaspiro[4.5]decane-7,9-dione core (structurally related to spiro[3.5]nonane) maintained full 5-HT1A activity. This underscored the core scaffold's critical role in target engagement, independent of the original heterocycle, validating the azaspirodecane motif's pharmacophoric value [10]. The commercial availability of building blocks like 5-Azaspiro[4.4]nonan-5-ium bromide (precursor for perovskites) and 7-Azaspiro[3.5]nonan-2-one reflects growing accessibility. However, the specific isomer 6-Azaspiro[3.5]nonan-7-one remains a specialized target, typically requiring multi-step synthesis (e.g., CAS 1365570-36-0, ~$1,800/250mg), indicating its status as a high-value intermediate for exploratory medicinal chemistry rather than a commodity chemical [4] [7] [8]. Its structure features the spiro junction between cyclobutane and piperidine rings, with the carbonyl at position 7 (adjacent to the spiro center in the piperidine ring), offering a constrained keto-amide motif.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: